molecular formula C9H9F5N2S B14638654 4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine CAS No. 54029-85-5

4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine

Katalognummer: B14638654
CAS-Nummer: 54029-85-5
Molekulargewicht: 272.24 g/mol
InChI-Schlüssel: YYDFSTVJPGTXHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine is an organic compound characterized by the presence of a pentafluoropropyl group attached to a sulfanyl group, which is further connected to a benzene ring substituted with two amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine typically involves the reaction of 2,2,3,3,3-pentafluoropropyl sulfide with benzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and amine groups can form bonds with various biomolecules, potentially leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
  • 1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one

Uniqueness

4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine is unique due to the presence of both pentafluoropropyl and sulfanyl groups attached to a benzene ring with two amine groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

54029-85-5

Molekularformel

C9H9F5N2S

Molekulargewicht

272.24 g/mol

IUPAC-Name

4-(2,2,3,3,3-pentafluoropropylsulfanyl)benzene-1,2-diamine

InChI

InChI=1S/C9H9F5N2S/c10-8(11,9(12,13)14)4-17-5-1-2-6(15)7(16)3-5/h1-3H,4,15-16H2

InChI-Schlüssel

YYDFSTVJPGTXHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1SCC(C(F)(F)F)(F)F)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.